N-Nitrosopendimethalin
Overview
Description
N-Nitrosopendimethalin is a chemical compound that belongs to the class of nitrosamines. It is a colorless liquid that is soluble in water and is used as a herbicide in agriculture . This chemical is commonly used to control weeds in potato crops, as well as in other vegetable crops such as tomatoes, peppers, and eggplants .
Synthesis Analysis
The synthesis of N-Nitrosopendimethalin involves a di-nitration reaction using only nitric acid in continuous flow . This process has been scaled up for a production capacity of 50 kg/day using a pinched tube reactor .Molecular Structure Analysis
The molecular formula of N-Nitrosopendimethalin is C13H18N4O5 . Its molecular weight is 310.31 g/mol . The IUPAC name for this compound is N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide .Physical And Chemical Properties Analysis
N-Nitrosopendimethalin has a boiling point of 504.0±50.0 °C and a density of 1.32±0.1 g/cm3 . It is not classified as a hazardous compound .Scientific Research Applications
Bispectral EEG Index during Nitrous Oxide Administration : A study conducted by Rampil et al. (1998) explored the effects of Nitrous Oxide (N2O) on quantitative electroencephalographic (EEG) variables. They found that although spectral content of the EEG changed during N2O administration, reflecting some pharmacologic effect, the subjects remained responsive, suggesting that N2O is a weak sedative at the tested concentrations (Rampil et al., 1998).
European Society of Anaesthesiology Task Force on Nitrous Oxide : Buhre et al. (2019) provided a narrative review of the clinical use of N2O. They discussed its pharmacological properties and current evidence for its indications and contraindications in specific settings, both in perioperative care and procedural sedation (Buhre et al., 2019).
NO and HNO Donors, Nitrones, and Nitroxides Past, Present, and Future
: Oliveira et al. (2018) reviewed advances in the chemistry of NO and HNO donors, nitrones, and nitroxides, discussing their pharmacological significance and potential therapeutic application. These compounds are primarily studied for their application as cardioprotective agents and molecular probes for radical detection (Oliveira et al., 2018).
Nitric Oxide Physiology and Pharmacology
: Schroeder and Kuo (1995) reviewed the biochemical basis of Nitric Oxide (NO) activity and its current clinical applications, focusing primarily on the practice of anesthesia and critical care medicine. They highlighted the role of NO in cardiovascular tone, platelet regulation, central nervous system signaling, and gastrointestinal smooth muscle relaxation (Schroeder & Kuo, 1995).
Safety And Hazards
N-Nitrosopendimethalin is a highly toxic chemical that can cause harm to humans and animals if ingested or inhaled . It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans . Exposure to this chemical has been linked to an increased risk of cancer, particularly bladder cancer .
properties
IUPAC Name |
N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBNYMMGYGFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022078 | |
Record name | Nitroso-pendimethalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosopendimethalin | |
CAS RN |
68897-50-7 | |
Record name | Nitroso-pendimethalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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